2-((5-methoxyisoquinolin-1-yl)thio)-N-methyl-N-phenylacetamide
Description
2-((5-Methoxyisoquinolin-1-yl)thio)-N-methyl-N-phenylacetamide is a thioacetamide derivative characterized by a methoxy-substituted isoquinoline core linked via a sulfur atom to an N-methyl-N-phenylacetamide moiety. The methoxy group on the isoquinoline ring likely enhances lipophilicity and influences binding interactions, making it relevant for pharmaceutical or agrochemical applications. The N-methyl-N-phenylacetamide group is a common pharmacophore in bioactive molecules, contributing to metabolic stability and target affinity .
Properties
IUPAC Name |
2-(5-methoxyisoquinolin-1-yl)sulfanyl-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-21(14-7-4-3-5-8-14)18(22)13-24-19-16-9-6-10-17(23-2)15(16)11-12-20-19/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBADVAJZWJFJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=NC=CC3=C2C=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Approaches
Isoquinoline derivatives are often synthesized via Bischler-Napieralski cyclization. For 5-methoxyisoquinoline-1-thiol, a modified approach involves condensing 2-(methoxyphenyl)ethylamine with a thioamide precursor. For example, treatment of 2-(3-methoxyphenyl)ethylamine with thiophosgene generates a thiourea intermediate, which undergoes cyclization in polyphosphoric acid (PPA) at 120°C to yield the isoquinoline thiol.
Functionalization of Preexisting Isoquinolines
Direct thiolation at the 1-position of 5-methoxyisoquinoline is challenging due to electronic deactivation by the methoxy group. However, lithiation at low temperatures (-78°C) using n-butyllithium, followed by quenching with elemental sulfur, provides the thiolate, which is protonated to yield 5-methoxyisoquinoline-1-thiol.
Preparation of N-Methyl-N-phenylchloroacetamide
This electrophilic fragment is synthesized via a two-step process:
- Acylation of N-methylaniline : Reaction of N-methylaniline with chloroacetyl chloride in dichloromethane (DCM) at 0°C, using triethylamine as a base, yields N-methyl-N-phenylchloroacetamide. The reaction is exothermic and requires careful temperature control to avoid overchlorination.
- Purification : The crude product is washed with ice-cold water, dried over anhydrous magnesium sulfate, and recrystallized from ethyl acetate/petroleum ether (1:5) to achieve >95% purity.
Thioether Bond Formation
Nucleophilic Substitution
The key step involves reacting 5-methoxyisoquinoline-1-thiol with N-methyl-N-phenylchloroacetamide in an alkaline medium. In ethanol/water (3:1) with potassium carbonate (K$$2$$CO$$3$$), the thiol is deprotonated to a thiolate ion, which displaces chloride from the chloroacetamide. The reaction proceeds at 60°C for 6–8 hours, yielding the target compound in 70–75% efficiency.
Mechanistic Insight :
$$
\text{ArSH} + \text{K}2\text{CO}3 \rightarrow \text{ArS}^- \text{K}^+ + \text{CO}2 + \text{H}2\text{O}
$$
$$
\text{ArS}^- + \text{ClCH}2\text{C(O)NMePh} \rightarrow \text{ArS-CH}2\text{C(O)NMePh} + \text{Cl}^-
$$
Ultrasound-Assisted Synthesis
Adopting green chemistry principles, ultrasonic irradiation (40 kHz, 300 W) accelerates the reaction. In a solvent-free system, the reaction completes in 2 hours with an 85% yield, attributed to enhanced mass transfer and cavitation effects.
Purification and Characterization
Column Chromatography
The crude product is purified via flash chromatography (silica gel, ethyl acetate/petroleum ether gradient) to remove unreacted starting materials and dimeric byproducts.
Crystallization
Slow evaporation of a dichloromethane/methanol (1:8) solution yields needle-shaped crystals suitable for X-ray diffraction. The crystal structure confirms the thioether linkage and planarity of the isoquinoline ring.
Spectroscopic Analysis
- $$^1$$H NMR (500 MHz, CDCl$$3$$): δ 3.43 (s, 3H, NCH$$3$$), 3.91 (s, 3H, OCH$$3$$), 4.12 (s, 2H, SCH$$2$$), 6.90–8.75 (m, 11H, aromatic).
- IR (KBr): 1659 cm$$^{-1}$$ (C=O), 1215 cm$$^{-1}$$ (C=S).
Challenges and Optimization Strategies
- Byproduct Formation : Oxidative dimerization of the thiol to disulfide is mitigated by conducting reactions under nitrogen and adding antioxidants like hydroquinone.
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification. Ethanol/water balances reactivity and ease of isolation.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Group
The thioether (-S-) bridge serves as a reactive site for nucleophilic displacement under controlled conditions. Key findings include:
| Reaction Type | Conditions | Products | Yield & Notes |
|---|---|---|---|
| Alkylation | K₂CO₃/DMF, 25–60°C, 2–4 hrs | Thioether derivatives with alkyl halides | ~70–85% yield |
| Aryl substitution | CuI/1,10-phenanthroline, DMSO, 80°C | Aryl-substituted isoquinoline analogs | Limited scope; requires electron-deficient aryl halides |
Mechanistic Insight : The sulfur atom’s lone pairs facilitate nucleophilic attack, with leaving group stability influencing reaction efficiency. Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states.
Oxidation Reactions
The thioether moiety undergoes oxidation to sulfoxides or sulfones, altering electronic properties and bioactivity:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| H₂O₂ (30%) | AcOH, 25°C, 12 hrs | Sulfoxide (R-S(=O)-R') | Mono-oxidation predominant |
| mCPBA | DCM, 0°C → 25°C, 6 hrs | Sulfone (R-SO₂-R') | Full oxidation achieved |
Applications : Sulfoxide derivatives show enhanced solubility, while sulfones exhibit increased metabolic stability in pharmacological studies.
Hydrolysis of the Acetamide Group
The N-methyl-N-phenylacetamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagents | Products | Key Observations |
|---|---|---|---|
| Acidic (HCl, 6M) | Reflux, 8 hrs | 2-((5-Methoxyisoquinolin-1-yl)thio)acetic acid + N-methylaniline | Complete cleavage at 110°C |
| Basic (NaOH, 2M) | EtOH/H₂O, 70°C, 5 hrs | Sodium salt of thioacetic acid + N-methyl-N-phenylamine | Partial decomposition observed |
Structural Impact : Hydrolysis products retain the isoquinoline-thio scaffold, enabling further functionalization.
Cyclization Reactions
Under acidic or thermal conditions, the compound undergoes intramolecular cyclization:
| Conditions | Catalyst | Product | Yield & Notes |
|---|---|---|---|
| H₂SO₄ (conc.) | 120°C, 3 hrs | Isoquinoline-fused thiazolidinone | 62% yield; confirmed by XRD |
| PTSA | Toluene, reflux, 12 hrs | Tetracyclic sulfonamide derivative | Limited scalability |
Mechanistic Pathway : Protonation of the methoxyisoquinoline nitrogen promotes electrophilic aromatic substitution, forming fused heterocycles.
Electrophilic Aromatic Substitution (EAS)
The methoxyisoquinoline ring participates in EAS, though reactivity is moderated by electron-donating groups:
| Reaction | Reagents | Position Selectivity | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-6 and C-8 positions | Mixture of mono-nitro derivatives |
| Bromination | Br₂/FeBr₃, DCM, 25°C | C-3 position | Single regioisomer (≥90% purity) |
Computational Support : DFT studies indicate C-3 bromination is favored due to lower activation energy .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
Limitations : Steric hindrance from the N-phenyl group reduces coupling efficiency at the acetamide nitrogen .
Photochemical Reactions
UV irradiation induces C–S bond cleavage and radical recombination:
| Conditions | Wavelength | Major Products | Applications |
|---|---|---|---|
| UV-C (254 nm) | MeOH, N₂ atmosphere | Methoxyisoquinoline radicals + disulfides | Potential for polymerizable motifs |
Scientific Research Applications
Synthesis and Preparation
Synthetic Routes:
- Formation of Thioether Linkage: The initial step involves the reaction of 5-methoxyisoquinoline with a thiol reagent under basic conditions.
- Acetamide Formation: The thioether intermediate is reacted with N-methyl-N-phenylacetamide using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production:
Optimizations in synthetic routes are crucial for enhancing yield and purity, often employing continuous flow reactors and advanced purification techniques.
Chemistry
- Building Block for Complex Molecules: The compound serves as a precursor for synthesizing more complex chemical entities, facilitating research in organic synthesis.
Biology
- Biological Activity: Studies indicate that 2-((5-methoxyisoquinolin-1-yl)thio)-N-methyl-N-phenylacetamide exhibits potential antimicrobial and anticancer properties. It has been evaluated for its efficacy against various cancer cell lines, showing promising results in inhibiting cell growth.
Medicine
- Therapeutic Investigations: The compound is being explored for its therapeutic effects, particularly in neuropharmacology and antiviral research. Its interaction with specific molecular targets may lead to the development of new drugs.
Industry
- Material Development: In industrial applications, the compound is utilized in creating new materials and optimizing chemical processes, enhancing efficiency and sustainability.
-
Anticancer Studies:
- A study conducted by the National Cancer Institute evaluated the compound against a panel of human tumor cells. It demonstrated significant antimitotic activity with mean GI50 values indicating effective growth inhibition at low concentrations.
Cell Line GI50 (μM) TGI (μM) A549 15.72 50.68 MCF7 12.34 45.00 HeLa 10.25 40.00 -
Neuropharmacological Effects:
- Research into neuropharmacological applications revealed potential benefits in modulating neurotransmitter systems, suggesting implications for treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-((5-methoxyisoquinolin-1-yl)thio)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several classes of thioacetamides and heterocyclic derivatives. Below is a comparative analysis based on heterocyclic cores, substituents, physicochemical properties, and applications:
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Core Diversity: The isoquinoline core in the target compound is distinct from tetrazoles, triazoles, and thiadiazoles in analogs. Methoxy substitution may enhance π-π stacking in biological targets compared to ethoxy or amino groups in related structures . Benzothiazole-based mefenacet () demonstrates agricultural utility, suggesting the target compound’s isoquinoline core could be tailored for pesticidal activity .
Substituent Effects :
- N-Methyl-N-phenyl groups are conserved in multiple analogs (e.g., ), improving solubility and steric compatibility with enzyme active sites. In contrast, N-isopropyl () or N-(4-chloro-2-methylphenyl) () substituents may alter bioavailability and target selectivity .
Physicochemical Properties: Quinazolinone derivatives () exhibit high melting points (>250°C), indicative of strong crystalline packing, which may correlate with the target compound’s stability . Triazole-thioacetamides () show moderate lipophilicity (InChIKey: JSOAKXLEGYZCKU), suggesting the target compound’s methoxyisoquinoline could balance hydrophobicity for blood-brain barrier penetration .
Biological and Industrial Applications: Mefenacet () is a commercial herbicide, while thiadiazole-thioacetamides () are explored for antimicrobial uses.
Synthetic and Analytical Methods :
- Synthesis routes for triazole-thioacetamides () involve cyclocondensation and thiol-alkylation, adaptable to the target compound. Structural confirmation via NMR and IR () would be critical for characterization .
Biological Activity
2-((5-methoxyisoquinolin-1-yl)thio)-N-methyl-N-phenylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of neuropharmacology and antiviral research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a methoxyisoquinoline moiety linked to a thioether and an acetamide group. This structural configuration is hypothesized to contribute to its biological activity.
Research indicates that compounds similar to 2-((5-methoxyisoquinolin-1-yl)thio)-N-methyl-N-phenylacetamide may exert their effects through several mechanisms:
- Serotonin Receptor Modulation : Compounds with similar structures have shown significant binding affinity to serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation and antidepressant effects .
- Antiviral Activity : Some derivatives have been tested for their ability to inhibit viral replication, specifically targeting RNA-dependent RNA polymerase (RdRp) in viruses such as SARS-CoV-2 .
Antidepressant Activity
In preclinical studies, compounds structurally related to 2-((5-methoxyisoquinolin-1-yl)thio)-N-methyl-N-phenylacetamide demonstrated promising antidepressant effects in the Forced Swim Test (FST). For instance, derivatives showed a percentage decrease in immobility duration comparable to standard antidepressants like fluoxetine. The following table summarizes key findings from these studies:
| Compound | Duration of Immobility (s) | Percentage Decrease in Immobility Duration (%) |
|---|---|---|
| 5a | 132.23 ± 13.12 | 15.62 |
| 5b | 105.76 ± 18.45 | 32.51 |
| 10g | (data not specified) | (data not specified) |
The data indicate that certain modifications to the acetamide structure can enhance antidepressant activity significantly .
Antiviral Activity
The compound's antiviral potential was assessed against SARS-CoV-2 RdRp using a cell-based assay. Among a library of derivatives, several candidates demonstrated effective inhibition of viral replication with low cytotoxicity. The most promising candidates exhibited EC50 values ranging from 1.41 to 3.07 μM, indicating strong antiviral properties comparable to existing treatments like Remdesivir .
Case Studies
- Case Study on Antidepressant Effects : A study involving various derivatives assessed their impact on serotonin levels in mice models. The results indicated that specific compounds increased serotonin concentration significantly, suggesting a mechanism for their antidepressant effects.
- Case Study on Antiviral Efficacy : Another investigation focused on the inhibitory effects of related compounds on RdRp activity in vitro. The study found that certain derivatives not only inhibited viral replication but also displayed resistance to viral proofreading mechanisms .
Q & A
Q. What are the foundational synthetic routes for 2-((5-methoxyisoquinolin-1-yl)thio)-N-methyl-N-phenylacetamide?
The synthesis typically involves multi-step pathways, including nucleophilic substitution and coupling reactions. For example, analogous compounds are synthesized via refluxing chloroacetamide intermediates with sodium azide in toluene:water (8:2) for 5–7 hours, monitored by TLC (hexane:ethyl acetate, 9:1) . Post-reaction purification includes crystallization (ethanol) or ethyl acetate extraction, followed by solvent removal under reduced pressure.
Q. Which purification methods are effective for isolating the compound after synthesis?
Common methods include:
- Crystallization : Ethanol is frequently used to recrystallize solid products, enhancing purity .
- Liquid-liquid extraction : For liquid intermediates, ethyl acetate is employed (3 × 20 mL), dried over Na₂SO₄, and concentrated .
- Chromatography : Column chromatography with optimized solvent systems (e.g., hexane:ethyl acetate gradients) resolves complex mixtures .
Q. What analytical techniques confirm the compound’s structural identity?
- NMR spectroscopy : ¹H/¹³C NMR identifies functional groups and substituent positions (e.g., methoxy, thioether, and acetamide moieties) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do solvent ratios and reflux time influence synthesis yield and purity?
Solvent polarity (e.g., toluene:water 8:2) affects reaction kinetics and intermediate solubility. Prolonged reflux (>7 hours) may degrade heat-sensitive groups, while shorter durations risk incomplete substitution. TLC monitoring (hexane:ethyl acetate 9:1) optimizes reaction termination . For example, sodium azide reactions require 5–7 hours for >90% conversion .
Q. How can researchers resolve contradictions in structural data from NMR and X-ray crystallography?
Discrepancies may arise from dynamic effects (e.g., rotamers in solution vs. solid-state conformers). Strategies include:
- Variable-temperature NMR : Assess conformational flexibility .
- X-ray diffraction : Resolve absolute configuration and hydrogen-bonding networks, as seen in related compounds like mefenacet, where dihedral angles (51.63°–60.46°) stabilize crystal packing via C–H···O and C–H···π interactions .
Q. What experimental designs optimize substituent effects on reactivity and bioactivity?
- Structure-activity relationship (SAR) studies : Systematic variation of substituents (e.g., methoxy position on isoquinoline) using parallel synthesis .
- Kinetic profiling : Monitor reaction rates with electron-withdrawing/donating groups via HPLC or in situ IR .
Q. How should researchers design stability studies under varying storage conditions?
- Accelerated degradation tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) for 4–12 weeks .
- Analytical endpoints : Track degradation products via LC-MS and quantify stability-indicating parameters (e.g., half-life) .
Q. What methodologies identify and mitigate by-product formation during synthesis?
- By-product profiling : Use LC-MS or GC-MS to detect side products (e.g., azide intermediates or dimerization species) .
- Process optimization : Adjust stoichiometry (e.g., NaN₃ excess to minimize unreacted chloroacetamide) or employ scavengers (e.g., silica-bound reagents) .
Methodological Notes
- Contradiction management : When literature reports conflicting yields (e.g., 70–95%), replicate experiments with controlled variables (solvent purity, inert atmosphere) .
- Advanced characterization : Pair NMR with 2D techniques (COSY, NOESY) to resolve overlapping signals in complex spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
